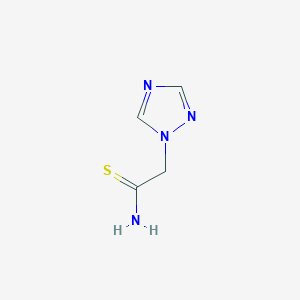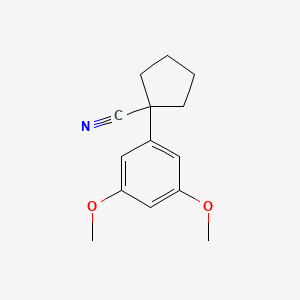![molecular formula C25H44N2O2 B3051529 1-[3-(Octadec-9-enylamino)propyl]pyrrole-2,5-dione CAS No. 34339-76-9](/img/structure/B3051529.png)
1-[3-(Octadec-9-enylamino)propyl]pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Octadec-9-enylamino)propyl]pyrrole-2,5-dione is a heterocyclic organic compound with the molecular formula C25H44N2O2. This compound is known for its unique structure, which includes a pyrrole-2,5-dione core linked to an octadec-9-enylamino group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Octadec-9-enylamino)propyl]pyrrole-2,5-dione typically involves the reaction of maleimide with an appropriate amine. One common method includes the reaction of maleimide with octadec-9-enylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 25-50°C to ensure optimal yield .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-(Octadec-9-enylamino)propyl]pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrole-2,5-dione derivatives.
Aplicaciones Científicas De Investigación
1-[3-(Octadec-9-enylamino)propyl]pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and coatings.
Mecanismo De Acción
The mechanism of action of 1-[3-(Octadec-9-enylamino)propyl]pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- 1-[3-(Octadecylamino)propyl]pyrrole-2,5-dione
- 1-[3-(Hexadec-9-enylamino)propyl]pyrrole-2,5-dione
- 1-[3-(Dodec-9-enylamino)propyl]pyrrole-2,5-dione
Comparison: 1-[3-(Octadec-9-enylamino)propyl]pyrrole-2,5-dione stands out due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity. The presence of the double bond in the octadec-9-enyl group also adds to its unique chemical properties compared to its saturated counterparts .
Propiedades
Número CAS |
34339-76-9 |
|---|---|
Fórmula molecular |
C25H44N2O2 |
Peso molecular |
404.6 g/mol |
Nombre IUPAC |
1-[3-[[(Z)-octadec-9-enyl]amino]propyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C25H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-22-18-23-27-24(28)19-20-25(27)29/h9-10,19-20,26H,2-8,11-18,21-23H2,1H3/b10-9- |
Clave InChI |
MPADOMMKFQAZGN-KTKRTIGZSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCNCCCN1C(=O)C=CC1=O |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCNCCCN1C(=O)C=CC1=O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCNCCCN1C(=O)C=CC1=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


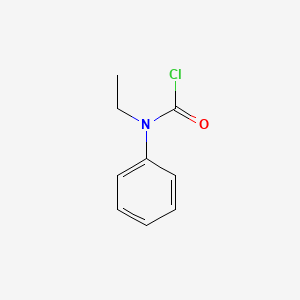
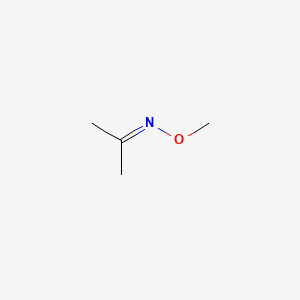
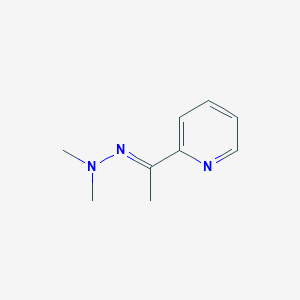
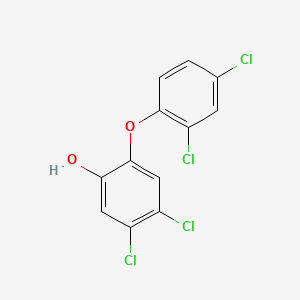
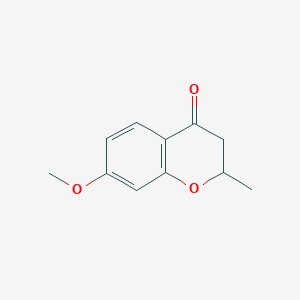
![4-Iodo-n-[(e)-phenylmethylidene]aniline](/img/structure/B3051454.png)
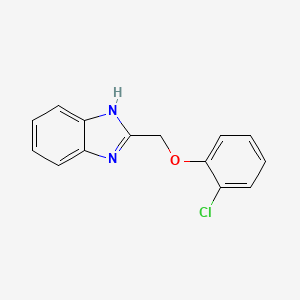
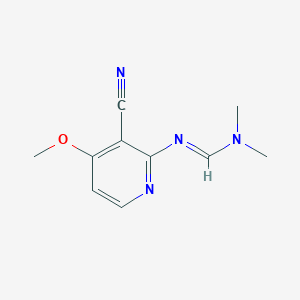
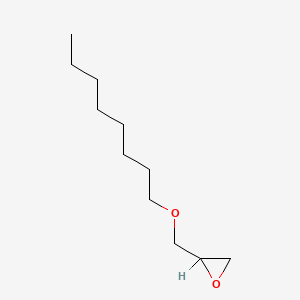
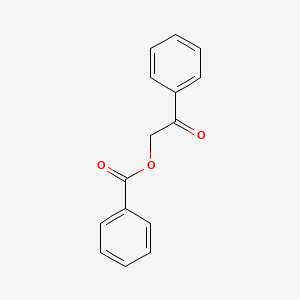
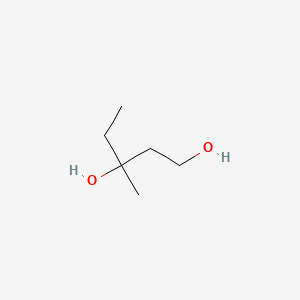
![2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol](/img/structure/B3051465.png)
